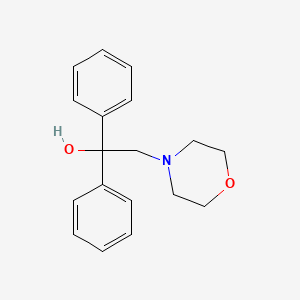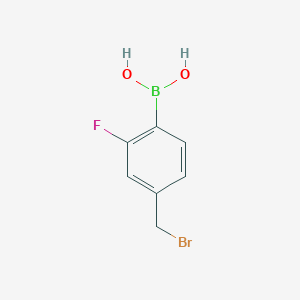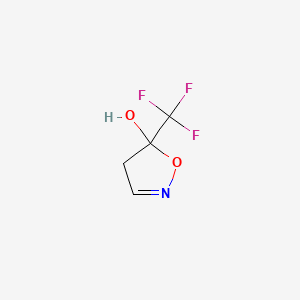
(R)-2-Cyanopyrrolidine tfa
説明
(R)-2-Cyanopyrrolidine tfa is a compound that is part of a broader class of organic molecules known for their presence in various chemical reactions and syntheses. While the specific compound "(R)-2-Cyanopyrrolidine tfa" is not directly mentioned in the provided papers, we can infer its relevance and potential applications from the related compounds and reactions described.
Synthesis Analysis
The synthesis of related compounds, such as 2,2'-bipyrroles and 2,2'-thienylpyrroles, involves the reaction of donor-acceptor cyclopropanes with 2-cyanopyrroles and 2-cyanothiophene, respectively . This method, mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf), suggests that similar activation and reaction conditions could potentially be applied to the synthesis of (R)-2-Cyanopyrrolidine tfa. The use of TMSOTf indicates a sensitivity to acidic conditions, which could be relevant for the handling and synthesis of (R)-2-Cyanopyrrolidine tfa.
Molecular Structure Analysis
The molecular structure of compounds closely related to (R)-2-Cyanopyrrolidine tfa, such as R(−)-1–Tosyl–2–methylpyrrolidine, has been determined by X-ray structure analysis . This compound crystallizes in the monoclinic space group and features a pyrrolidine ring, which is a common structural motif in this class of compounds. The presence of a chiral center, as indicated by the "R" configuration, is also significant, as it implies that (R)-2-Cyanopyrrolidine tfa may have stereoisomers with distinct properties.
Chemical Reactions Analysis
The chemical behavior of compounds similar to (R)-2-Cyanopyrrolidine tfa can be complex. For instance, the enantiomerically pure compound R-(+)-6-methyl-tetrahydro-pyran-2-one, in the presence of trifluoroacetic acid (TFA), converts into an equilibrium mixture with its trimer . This suggests that (R)-2-Cyanopyrrolidine tfa might also undergo acid-catalyzed reactions, potentially leading to oligomerization or other structural transformations. The role of TFA as a catalyst in these reactions is crucial and could be a key factor in the reactivity of (R)-2-Cyanopyrrolidine tfa.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (R)-2-Cyanopyrrolidine tfa are not directly reported in the provided papers, we can deduce that the compound may exhibit properties similar to those of its analogs. For example, the crystal structure analysis of R(−)-1–Tosyl–2–methylpyrrolidine shows that the pyrrolidine ring can be disordered and that the molecules are held together by hydrogen bonds . This implies that (R)-2-Cyanopyrrolidine tfa may also form hydrogen bonds and have a propensity for crystallization, which could affect its solubility and stability.
科学的研究の応用
Cyanopyrrolidines as DPP-IV Inhibitors
- Cyanopyrrolidines, including compounds like (R)-2-Cyanopyrrolidine tfa, have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease significant in the treatment of type 2 diabetes. This class of compounds has seen increased interest due to their potential as valuable medicines for diabetes management (Peters, 2007).
Role in LC-MS Characterization of Proteins
- Trifluoroacetic acid (TFA), an essential component in the (R)-2-Cyanopyrrolidine tfa, is commonly used in liquid chromatography-mass spectrometry (LC-MS) for protein analysis. It aids in achieving symmetrical and narrow peak shapes for proteins but can decrease mass spectrometric sensitivity (Bobály et al., 2015).
TFA in Reversed-Phase Liquid Chromatography
- TFA serves as an effective ion-pair reagent in reversed-phase liquid chromatography (RPLC), useful in the separation of small ionizable compounds. It helps in controlling retention and selectivity in RPLC, demonstrating its versatility in chromatographic applications (Cai & Li, 1999).
Catalysis in Organic Chemistry
- The Brønsted Acid-Amino Acid catalyst combination, involving TFA, has been reported for asymmetric aldol reactions in organic chemistry. This highlights its utility in facilitating chemical reactions leading to novel molecular compounds applicable in medicinal chemistry (Ramachary & Shruthi, 2016).
Use in Photocatalysis and Material Science
- In the field of photocatalysis and material science, compounds like Pd(TFA)2 have shown to catalyze reactions like aerobic dehydrogenation of cyclohexanone to phenol. This further underscores the application of TFA-related compounds in advanced material synthesis (Pun et al., 2013).
Stability Studies in Bioanalytical Applications
- The stability of (R)-2-Cyanopyrrolidine tfa-related compounds has been studied, particularly in the context of Boron-dipyrromethene (BODIPY) dyes under acidic conditions. Such studies are crucial for bioanalytical and bioimaging applications where stability under varying conditions is paramount (Wang et al., 2018).
作用機序
Target of Action
Tfa is a degradation product of various substances, including per- and polyfluoroalkyl substances (pfas), which are known to interact with various biological targets .
Mode of Action
®-2-Cyanopyrrolidine TFA, as a part of the PFAS group, might interact with its targets in a similar wayTfa is known to be involved in the cleavage and deprotection of peptides during fmoc synthesis . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Biochemical Pathways
It’s known that the compound plays a role in peptide synthesis, specifically in the cleavage and deprotection steps . This suggests that it may influence protein synthesis and related biochemical pathways.
Pharmacokinetics
The analysis of pharmacokinetic data is concerned with defining the relationship between the dosing regimen and the body’s exposure to the drug as indicated by the concentration time curve to determine a dose .
Result of Action
The result of the action of ®-2-Cyanopyrrolidine TFA is the cleavage and deprotection of peptides during Fmoc synthesis . This process is crucial for peptide synthesis and protein production, suggesting that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action environment of ®-2-Cyanopyrrolidine TFA can be influenced by various factors. For instance, TFA has been found in surface and groundwater samples from ten EU countries, suggesting that environmental contamination can play a role in its distribution . Furthermore, PFAS pesticides appear to be the main cause of water contamination with TFA in rural areas, followed by refrigerants, sewage treatment, and industrial pollution .
将来の方向性
特性
IUPAC Name |
(2R)-pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7)/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROMHLFLMYDBEQ-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C#N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523530-11-1 | |
| Record name | 2-Pyrrolidinecarbonitrile, (2R)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Cyanopyrrolidine TFA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)
![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)





![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)




